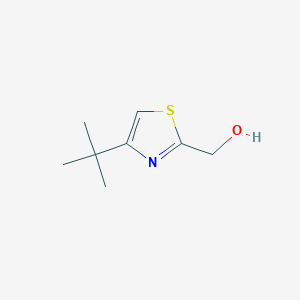

(4-Tert-butyl-1,3-thiazol-2-yl)methanol

Overview

Description

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including (4-(tert-Butyl)thiazol-2-yl)methanol, have been studied for their antimicrobial properties. They are known to act against a variety of microbial strains. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .

Antitumor Activity

Research has indicated that thiazole compounds can exhibit cytotoxicity against tumor cell lines. This is particularly relevant in the search for new chemotherapeutic agents. The thiazole moiety can be a crucial part of the molecule, contributing to its ability to inhibit tumor growth .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is significant. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them candidates for the development of anti-inflammatory drugs .

Analgesic Effects

(4-(tert-Butyl)thiazol-2-yl)methanol and similar compounds have shown promise as analgesics. Their ability to modulate pain perception could be harnessed in creating new pain management medications .

Neuroprotective Effects

Thiazoles are being explored for their neuroprotective effects. They may protect nerve cells from damage and could be beneficial in treating neurodegenerative diseases .

Antiviral Properties

Some thiazole derivatives have demonstrated antiviral activities, including against HIV. This opens up possibilities for these compounds to be used in antiretroviral therapies .

Antioxidant Capacity

The antioxidant properties of thiazole compounds allow them to neutralize free radicals, which can prevent oxidative stress-related damage in cells. This is crucial in the prevention of various diseases, including cancer .

Chemical Synthesis and Drug Development

(4-(tert-Butyl)thiazol-2-yl)methanol serves as an intermediate in chemical synthesis and drug development. Its molecular structure can be modified to enhance the pharmacological properties of new drug candidates .

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been reported to exhibit antibacterial activity . Some compounds with 4-tert-butyl substitutions have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, and more .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities . For instance, certain thiazole derivatives have been found to inhibit the growth of HeLa cells .

Action Environment

properties

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMKVPYMYZSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)